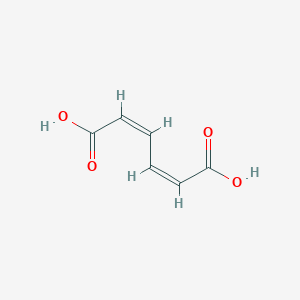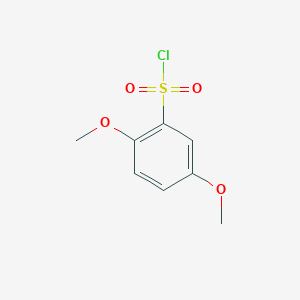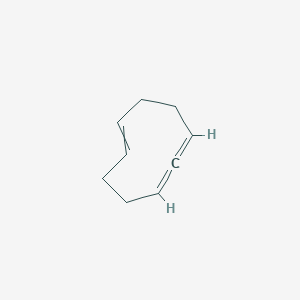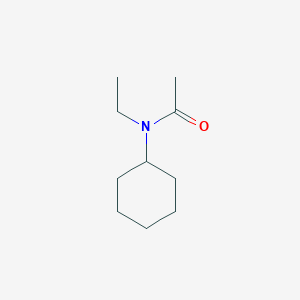
N-Cyclohexyl-N-ethylacetamide
Übersicht
Beschreibung
N-Cyclohexyl-N-ethylacetamide (CEAA) is a chemical compound that has gained significant attention in scientific research due to its various properties and potential applications. CEAA is a white crystalline solid that is soluble in organic solvents and has a melting point of approximately 86-88°C. It is a derivative of acetamide and is often used as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of N-Cyclohexyl-N-ethylacetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. In particular, N-Cyclohexyl-N-ethylacetamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability.
Biochemische Und Physiologische Effekte
N-Cyclohexyl-N-ethylacetamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been found to reduce pain and inflammation, as well as to exhibit anticonvulsant properties. Additionally, N-Cyclohexyl-N-ethylacetamide has been shown to have a protective effect on the liver and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-Cyclohexyl-N-ethylacetamide is its relatively low toxicity, which makes it a safe compound to work with in laboratory settings. Additionally, its solubility in organic solvents and its ease of synthesis make it a convenient reagent for organic chemists. However, one limitation of N-Cyclohexyl-N-ethylacetamide is its relatively low potency, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N-Cyclohexyl-N-ethylacetamide. One area of interest is in the development of new drugs based on the structure of N-Cyclohexyl-N-ethylacetamide. Additionally, further studies are needed to fully elucidate the mechanism of action of N-Cyclohexyl-N-ethylacetamide and to better understand its effects on the central nervous system. Finally, research is needed to determine the full range of potential applications for N-Cyclohexyl-N-ethylacetamide in fields such as medicine, agriculture, and materials science.
Wissenschaftliche Forschungsanwendungen
N-Cyclohexyl-N-ethylacetamide has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is in the development of new drugs. N-Cyclohexyl-N-ethylacetamide has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new pharmaceuticals.
Eigenschaften
CAS-Nummer |
1128-34-3 |
|---|---|
Produktname |
N-Cyclohexyl-N-ethylacetamide |
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
N-cyclohexyl-N-ethylacetamide |
InChI |
InChI=1S/C10H19NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3 |
InChI-Schlüssel |
QOFZICTWQWJEKJ-UHFFFAOYSA-N |
SMILES |
CCN(C1CCCCC1)C(=O)C |
Kanonische SMILES |
CCN(C1CCCCC1)C(=O)C |
Synonyme |
N-Cyclohexyl-N-ethylacetamide |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

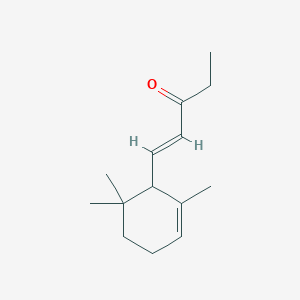
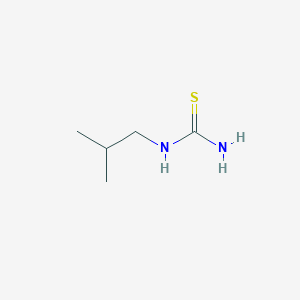
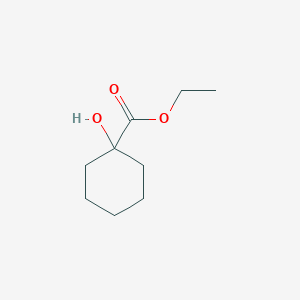
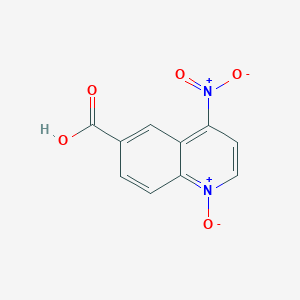
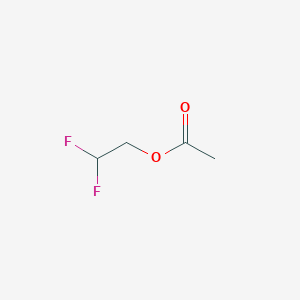
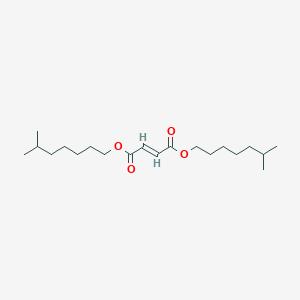
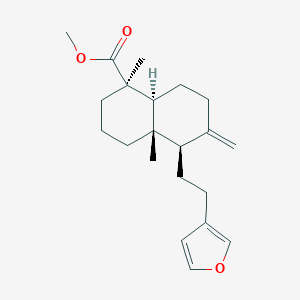

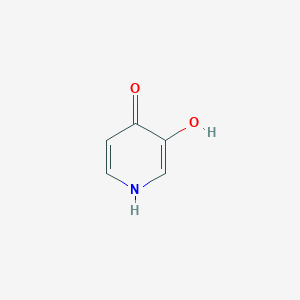
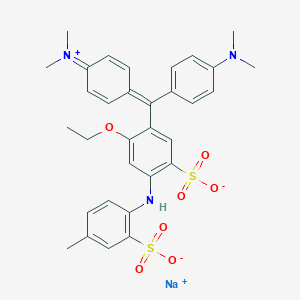
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
